molecular formula C9H18N2O B6601712 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine CAS No. 1864728-10-8

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine

Cat. No.: B6601712
CAS No.: 1864728-10-8
M. Wt: 170.25 g/mol
InChI Key: LLHSNJKRMWZJFB-UHFFFAOYSA-N
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Description

2-{8-oxa-5-azaspiro[35]nonan-5-yl}ethan-1-amine is a spirocyclic compound featuring a unique structure that includes both an oxetane and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane . The reaction conditions often include the use of formic acid and Oxone® as oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-fused benzimidazoles .

Scientific Research Applications

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-4-5-11-6-7-12-8-9(11)2-1-3-9/h1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSNJKRMWZJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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